2-(Benzyloxy)acetonitrile
Overview
Description
2-(Benzyloxy)acetonitrile is an organic compound with the molecular formula C₉H₉NO It is characterized by the presence of a benzyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)acetonitrile can be synthesized through the reaction of benzyl chloride, formaldehyde, and sodium cyanide in methanol. The reaction proceeds via the formation of methyl benzyloxyacetimidate, which undergoes pyrolytic elimination of methanol to yield benzyloxyacetonitrile .
Industrial Production Methods: While specific industrial production methods for benzyloxyacetonitrile are not extensively documented, the general approach involves the use of readily available starting materials such as benzyl chloride and sodium cyanide, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzyloxyacetic acid derivatives.
Reduction: Reduction reactions can convert it into benzyloxyethylamine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Benzyloxyacetic acid derivatives.
Reduction: Benzyloxyethylamine.
Substitution: Various substituted benzyloxyacetonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)acetonitrile has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Drug Development: Its derivatives are explored for potential pharmaceutical applications.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: It is utilized in studies involving enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism by which benzyloxyacetonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in biochemical studies, it may act as an inhibitor of certain enzymes, affecting their activity and thus influencing various metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Benzyl Cyanide: Similar in structure but lacks the oxygen atom in the benzyloxy group.
Phenylacetonitrile: Contains a phenyl group instead of a benzyl group.
Benzylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness: 2-(Benzyloxy)acetonitrile is unique due to the presence of both a benzyl group and an acetonitrile moiety, which imparts distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2-phenylmethoxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPBLVPUGZMOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392126 | |
Record name | 2-(benzyloxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13620-31-0 | |
Record name | 2-(benzyloxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzyloxy)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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